Ethyl 3-(allyl(tert-butoxycarbonyl)amino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(allyl(tert-butoxycarbonyl)amino)propanoate: . It is characterized by the presence of an ethyl group, an allyl group, a tert-butoxycarbonyl (Boc) protecting group, and an amino group. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with the reaction of ethyl 3-aminopropanoate with allyl bromide in the presence of a base such as triethylamine.
Protecting Group Addition: The amino group is then protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the double bond in the allyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and aldehydes.
Reduction Products: Alkanes and alcohols.
Substitution Products: Amides and ethers.
Scientific Research Applications
Chemistry: Ethyl 3-(allyl(tert-butoxycarbonyl)amino)propanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and natural products. Biology: The compound can be used to study biological processes involving amino acids and peptides due to its protected amino group. Medicine: It serves as a precursor in the synthesis of drugs that target various diseases, including cancer and microbial infections. Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 3-(allyl(tert-butoxycarbonyl)amino)propanoate exerts its effects depends on its specific application. In drug synthesis, it may act as a prodrug that is metabolized into an active form within the body. The molecular targets and pathways involved can vary widely based on the intended use of the compound.
Comparison with Similar Compounds
Methyl 3-(allyl(tert-butoxycarbonyl)amino)propanoate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 3-(benzyl(tert-butoxycarbonyl)amino)propanoate: Similar structure but with a benzyl group instead of an allyl group.
Uniqueness: this compound is unique due to its combination of an ethyl group, an allyl group, and a Boc-protected amino group, which provides versatility in its reactivity and applications.
Properties
CAS No. |
355390-78-2 |
---|---|
Molecular Formula |
C13H23NO4 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
ethyl 3-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-enylamino]propanoate |
InChI |
InChI=1S/C13H23NO4/c1-6-9-14(10-8-11(15)17-7-2)12(16)18-13(3,4)5/h6H,1,7-10H2,2-5H3 |
InChI Key |
IZMFAAAEAGSZNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(CC=C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.